

HEPPS Buffer: Key Characteristics from Literature

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Compound Focus: Hepps

CAS No.: 16052-06-5

Cat. No.: S527303

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| Property | Value / Description | Experimental Context |
|--------------------------|--|--|
| Ionic Strength (I) | 0.04 to 0.16 mol·kg ⁻¹ | Prepared in aqueous solutions and saline media to mimic blood plasma. [1] |
| Recommended pH Range | pH 7 - 8 (physiological range) | Suggested by Good et al. for use as a biochemical buffer in clinical media. [1] |
| Operational pH | Recommended as a secondary standard at I = 0.16 mol·kg ⁻¹ | Evaluated at 298.15 K (25°C) and 310.15 K (37°C) using the extended Debye-Hückel equation. [1] |
| Advantage over Phosphate | Temperature coefficient more closely approximates that of whole blood. | Phosphate buffer: ~ -0.0028 pH unit/K; Whole blood: ~ -0.015 pH unit/K. [1] |
| Metal Ion Interaction | Forms complexes with metal ions. | Categorized under the "Acetamido" buffer family, which is noted for this interaction. [2] |

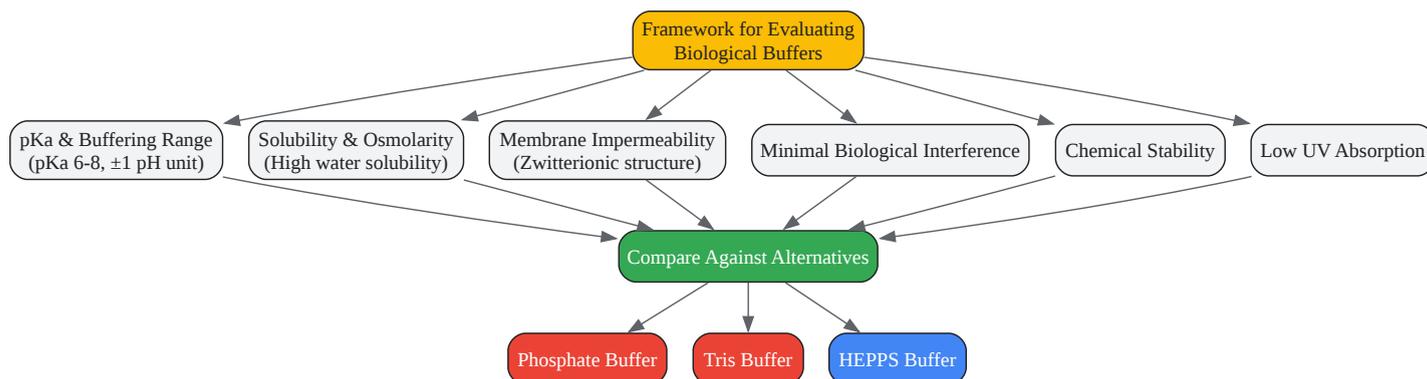
Experimental Context and Comparative Insights

While a direct "efficiency" comparison is not available, the search results provide context on how **HEPPS** and related buffers are evaluated, which can inform experimental protocols.

- **Methodology for pH Standard Characterization:** The primary study on **HEPPS** provides a detailed methodology for determining operational pH values. [1] The buffer solutions were prepared with high purity **HEPPS**, NaCl, and standard NaOH in CO₂-free water. The electromotive force (EMF) was measured using a hydrogen electrode cell (Pt(s) | H₂(g) | buffer solution | AgCl(s) | Ag(s)) across a temperature range of 278.15 to 328.15 K. The pH was then determined using the extended Debye-Hückel equation. This protocol is standard for establishing a buffer as a pH reference. [1]
- **The "Good's Buffers" Framework:** **HEPPS** is one of the zwitterionic "Good's buffers," developed to meet specific criteria for biological research. [3] [4] These criteria provide a universal basis for comparing buffers and include:
 - pKa between 6.0 and 8.0.
 - High water solubility.
 - Cell membrane impermeability.
 - Minimal interference with biochemical reactions.
 - Low ultraviolet light absorption.
 - Chemical and enzymatic stability.
- **Comparative Performance with Other Buffers:** The search results highlight specific advantages and disadvantages of common buffers that can be used for a comparative discussion:
 - **HEPES vs. Phosphate:** HEPES does not form insoluble precipitates with cations like Ca²⁺ and Mg²⁺, a significant disadvantage of phosphate buffers. [1] [5]
 - **HEPES vs. Tris:** Tris buffer is cell-permeable and can be toxic to cells, whereas zwitterionic buffers like HEPES and **HEPPS** are generally membrane-impermeable. Tris also has a significant temperature-dependent shift in pH. [2] [4]

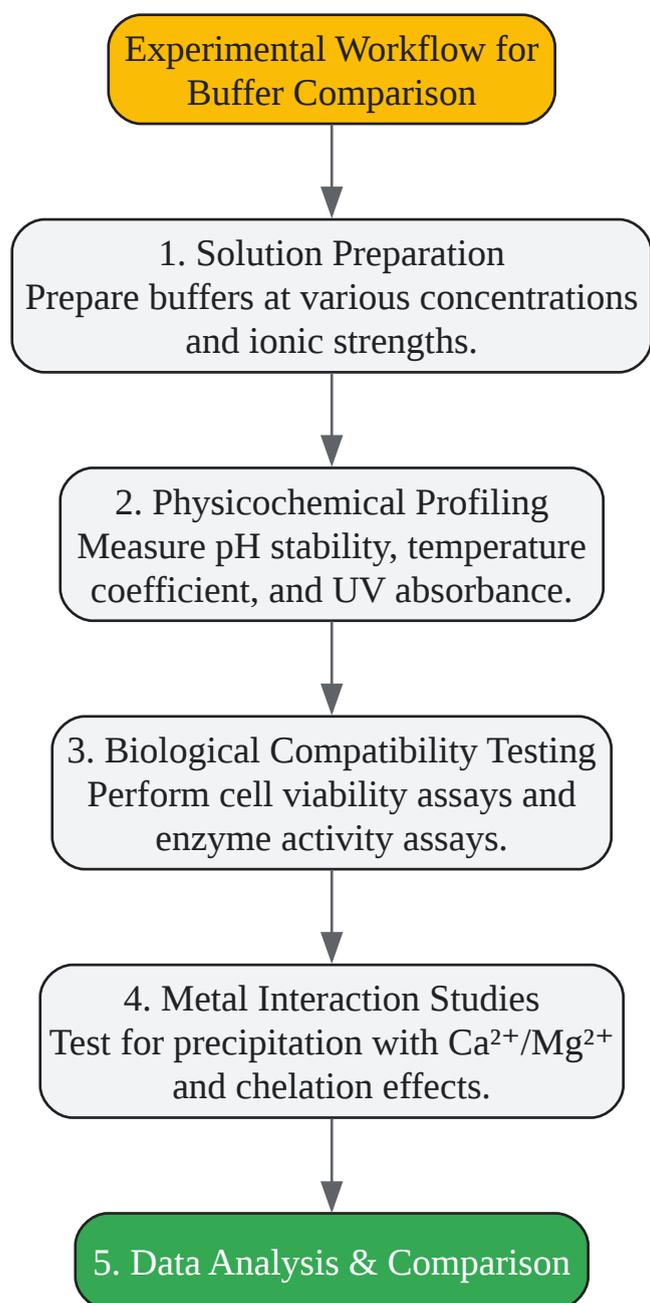
A Framework for Your Comparison Guide

To create the comprehensive guide you require, I suggest constructing a new comparison based on the established "Good's" criteria and the specific drawbacks of common buffers. The following diagram illustrates this logical framework for evaluation.



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To build your guide, you would then design experiments to test **HEPPS** and its alternatives against the key criteria in this framework. A potential workflow for such a comparative study is outlined below.



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References

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